3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

Catalog No.
S757643
CAS No.
302912-19-2
M.F
C8H3F4NO
M. Wt
205.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

CAS Number

302912-19-2

Product Name

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate

IUPAC Name

1-fluoro-3-isocyanato-5-(trifluoromethyl)benzene

Molecular Formula

C8H3F4NO

Molecular Weight

205.11 g/mol

InChI

InChI=1S/C8H3F4NO/c9-6-1-5(8(10,11)12)2-7(3-6)13-4-14/h1-3H

InChI Key

WGSXKYXKAARAKD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N=C=O)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1N=C=O)F)C(F)(F)F

Proteomics Research

3-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a valuable tool in proteomics research, particularly for the study of protein-protein interactions []. Its function lies in its ability to react with primary amines present in proteins, forming stable covalent bonds. This property allows researchers to:

  • Crosslink proteins: By introducing 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate to a protein mixture, researchers can crosslink proteins that are in close proximity within a cell. This helps identify protein complexes and understand protein-protein interaction networks [].
  • Identify protein binding partners: After crosslinking proteins, researchers can cleave the crosslinks selectively and identify the modified peptides using mass spectrometry techniques. This aids in determining the specific proteins interacting with each other [].

Advantages of 3-Fluoro-5-(trifluoromethyl)phenyl Isocyanate

Compared to other crosslinking reagents, 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate offers several advantages:

  • High reactivity: It reacts efficiently with primary amines, ensuring effective crosslinking of proteins [].
  • Cleavable crosslinks: The crosslinks formed by this reagent can be cleaved under specific conditions, allowing for the identification of interacting proteins [].
  • Minimal protein modification: 3-Fluoro-5-(trifluoromethyl)phenyl isocyanate has minimal effects on protein structure and function, maintaining the integrity of the sample for further analysis [].

Molecular Structure Analysis

The key feature of Fmoc-isocyanate is the presence of a fluorophenyl ring substituted with a trifluoromethyl group at position 5 and a fluorine atom at position 3. This fluorinated aromatic ring is linked to an isocyanate functional group (-N=C=O) (Figure 1). The presence of fluorine atoms influences the electronic properties of the molecule, making the aromatic ring electron-withdrawing.


Chemical Reactions Analysis

Fmoc-isocyanate is primarily valued for its reactivity towards amines. Isocyanates readily undergo nucleophilic substitution reactions with amines to form stable carbamate linkages (-NH-CO-O-). This reaction is exploited in organic synthesis for the introduction of a Fmoc protecting group to amine functionalities in molecules [, , ]. The Fmoc group can be selectively removed later under mild acidic conditions, making it a valuable tool in organic synthesis strategies.

An example of the Fmoc protection reaction is shown below (Equation 1) []:

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (97.44%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-15

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